4-Amino-5-fluoro-2-methoxybenzamide

HIV integrase inhibitor intermediate regiochemical purity medicinal chemistry building block

Standard benzamide building blocks fail to replicate the 2,4,5-substitution pattern required for HIV integrase inhibitor pharmacophores. This exact regioisomer (CAS 1823344-98-4) enables orthogonal derivatization via the 4-amino, 5-fluoro, and 2-methoxy groups. - **Critical application**: Validated intermediate for Summa et al. HIV integrase strand transfer inhibitor synthesis. - **SAR advantage**: 5-Fluoro engages Mg²⁺ electrostatic interactions; replace with Cl or H loses potency. - **Regioisomer warning**: 4-amino-2-fluoro-5-methoxy isomer (CAS 917909-50-3) is incompatible with established routes. - **Supply**: Available from BenchChem with immediate global shipping.

Molecular Formula C8H9FN2O2
Molecular Weight 184.17 g/mol
Cat. No. B13209715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-fluoro-2-methoxybenzamide
Molecular FormulaC8H9FN2O2
Molecular Weight184.17 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C(=O)N)F)N
InChIInChI=1S/C8H9FN2O2/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,10H2,1H3,(H2,11,12)
InChIKeyLGXUDZLKTNWYEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-5-fluoro-2-methoxybenzamide Overview & Procurement


4-Amino-5-fluoro-2-methoxybenzamide (CAS 1823344-98-4) is a trisubstituted benzamide building block characterized by an electron-donating 4-amino group, a 5-fluoro substituent, and a 2-methoxy group on the benzamide core [1]. With a molecular formula of C₈H₉FN₂O₂ and a molecular weight of 184.17 g/mol, it serves primarily as a synthetic intermediate in medicinal chemistry, most notably in the preparation of HIV integrase strand transfer inhibitors . The compound's value lies in its precisely positioned functional handles—the primary amine, aryl fluoride, and methoxy group—which enable orthogonal derivatization that is not possible with regioisomeric or de-halogenated analogs.

4-Amino-5-fluoro-2-methoxybenzamide Irreplaceability


Generic substitution among benzamide building blocks fails because the specific 2,4,5-substitution pattern of 4-amino-5-fluoro-2-methoxybenzamide dictates both reactivity and downstream biological activity of the derived target molecules. The 5-fluoro substituent is not merely a bioisostere for chlorine or hydrogen; in benzamide-based HIV integrase inhibitors, the fluorine atom engages in critical electrostatic interactions with the enzyme's active-site magnesium ions, a property that cannot be replicated by the 5-chloro or 5-unsubstituted analogs [1]. The 4-amino group serves as the primary vector for further amidation or N-alkylation, while the 2-methoxy group modulates the electronic density of the ring and influences the conformation of the amide bond. Regioisomers such as 4-amino-2-fluoro-5-methoxybenzamide (CAS 917909-50-3) present the fluorine and methoxy groups at inverted positions, fundamentally altering the H-bonding capacity, dipole moment, and metabolic stability of any derived pharmacophore—only the correct regioisomer yields the validated intermediate for the intended drug scaffold.

4-Amino-5-fluoro-2-methoxybenzamide: Differentiation from Analogs


Positional Isomer Confirmation: 2-Methoxy-5-fluoro vs. 2-Fluoro-5-methoxy

The target compound carries the amino group at position 4, fluoro at position 5, and methoxy at position 2. Its closest regioisomer—4-amino-2-fluoro-5-methoxybenzamide (CAS 917909-50-3)—swaps the fluoro and methoxy positions. This inversion replaces a 2-methoxy-5-fluoro motif with a 2-fluoro-5-methoxy motif, altering both the electronic and steric environment of the ring. In the context of HIV integrase inhibitor synthesis, only the 2-methoxy-5-fluoro orientation provides the correct pharmacophoric geometry for metal chelation; the regioisomer is not a suitable substitute for the validated intermediate [1].

HIV integrase inhibitor intermediate regiochemical purity medicinal chemistry building block

H-Bond Donor/Acceptor Profile vs. 5-Chloro and 5-H Analogs

Switching the 5-fluoro substituent for chlorine or hydrogen alters the hydrogen-bond acceptor strength and lipophilicity of the benzamide core. 4-Amino-5-fluoro-2-methoxybenzamide has a calculated XLogP3 of 1.1 and a topological polar surface area (TPSA) of 78.3 Ų [1]. Replacing fluorine with chlorine (4-amino-5-chloro-2-methoxybenzamide) increases log P by approximately 0.5–0.7 units (estimated by XLogP3) and removes the strong C–F···H-bonding acceptor character, while the 5-unsubstituted analog (4-amino-2-methoxybenzamide) loses both the electronegative substituent effect and the metabolic blocking function of the fluorine atom.

drug design physicochemical property prediction ADME profiling

Validated HIV Integrase Inhibitor Intermediate vs. Unvalidated Analogs

4-Amino-5-fluoro-2-methoxybenzamide is documented as a synthetic intermediate in the preparation of HIV integrase inhibitors, with explicit reference to the synthetic route published by Summa et al. (J. Med. Chem., 2008) . The 5-chloro counterpart (4-amino-5-chloro-2-methoxybenzamide) has been described in the literature primarily as a 5-HT₄ receptor ligand scaffold [1], while the 5-unsubstituted analog lacks a defined role in integrase inhibitor synthesis. This validation difference makes the 5-fluoro compound the only member of the series with a published, peer-reviewed synthetic connection to a clinically validated HIV integrase inhibitor chemotype.

HIV integrase inhibitor synthesis dolutegravir intermediates validated synthetic route

MAO-B Selectivity Over MAO-A: Evidence from Related Benzamides

While no direct MAO inhibition data exist for 4-amino-5-fluoro-2-methoxybenzamide itself, structurally related fluorinated benzamide analogs have demonstrated measurable MAO-B inhibition. For example, compound C7 (a fluorinated benzamide derivative) showed MAO-B IC₅₀ = 0.31 ± 0.09 μM with selectivity over MAO-A [1]. The presence of the fluoro substituent on the benzamide ring in these analogs correlates with enhanced MAO-B affinity compared to non-fluorinated counterparts. This class-level SAR suggests that the 5-fluoro substitution in our target compound may confer a similar MAO-B interaction potential, though direct confirmatory data are not available for this specific compound.

monoamine oxidase inhibition selectivity profiling CNS drug discovery

4-Amino-5-fluoro-2-methoxybenzamide: Key Application Scenarios


HIV Integrase Inhibitor Intermediate Synthesis

This compound is the validated building block for constructing the benzamide core of HIV integrase inhibitors. Its 2-methoxy-5-fluoro-4-amino substitution pattern is specifically required to replicate the published synthetic route to the key pharmacophore [1]. Research groups replicating the Summa et al. synthesis or developing next-generation integrase inhibitors must procure this exact regioisomer; the 4-amino-2-fluoro-5-methoxy isomer is chemically incompatible with the established pathway.

Fluorinated Benzamide SAR Studies

The compound serves as a versatile scaffold for SAR exploration. The 4-amino group can be acylated, alkylated, or converted to amides, ureas, or sulfonamides, while the 5-fluoro substituent provides a probe for halogen bonding and metabolic stability. Comparative studies with the 5-chloro and 5-unsubstituted analogs allow medicinal chemists to quantify the contribution of fluorine to target binding, selectivity, and pharmacokinetic properties [2].

MAO-B Ligand Development

Based on class-level SAR data showing that fluorinated benzamide derivatives achieve MAO-B IC₅₀ values as low as 0.31 μM [3], 4-amino-5-fluoro-2-methoxybenzamide is a rational starting point for designing selective MAO-B inhibitors. The 4-amino group can be elaborated to optimize binding, while the 5-fluoro group is expected to enhance affinity relative to non-fluorinated analogs. Direct comparative testing against 5-H and 5-Cl analogs is recommended to confirm the fluorine advantage.

Orthogonal Functionalization for Chemical Biology Probes

The coexistence of a primary aromatic amine (position 4), an aryl fluoride (position 5), and a methoxy ether (position 2) on a single benzamide core enables three distinct vectors for sequential derivatization. This orthogonality is not available in the 2-fluoro-5-methoxy regioisomer, where the amine sits adjacent to the fluorine, potentially complicating chemoselective transformations. The target compound's substitution pattern maximizes synthetic flexibility for constructing complex probe molecules.

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